Tolpadol

Description

Context and Significance within Medicinal Chemistry

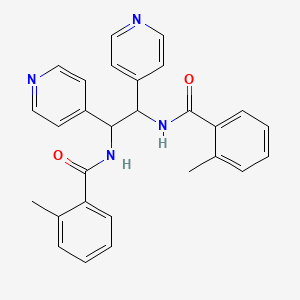

Tolpadol, identified by its molecular formula C₂₈H₂₆N₄O₂, is a complex organic compound. Its systematic name is 2-methyl-N-[2-[(2-methylbenzoyl)amino]-1,2-dipyridin-4-ylethyl]benzamide uni.lu. In the context of medicinal chemistry, the significance of compounds like this compound often lies in their potential to modulate biological pathways relevant to disease.

This compound has been noted in patent literature as a non-steroidal anti-inflammatory drug (NSAID) and a potential inhibitor of leukotriene biosynthesis google.com. NSAIDs are a class of drugs widely used for their analgesic, antipyretic, and anti-inflammatory effects, primarily by inhibiting cyclooxygenase enzymes. However, the mention of this compound as a leukotriene biosynthesis inhibitor suggests a different or additional mechanism of action. Leukotrienes are lipid mediators involved in inflammatory and allergic responses, and their inhibition can be a target for treating conditions such as asthma, allergic rhinitis, and inflammatory bowel disease google.com. The exploration of compounds targeting leukotriene pathways represents a significant area of research in medicinal chemistry aimed at developing more specific anti-inflammatory agents.

The chemical structure of this compound, with its multiple pyridine (B92270) and benzamide (B126) moieties, suggests a scaffold that could interact with biological macromolecules. The design and synthesis of such complex molecules are central to medicinal chemistry, where structural modifications are often explored to enhance activity, selectivity, and pharmacokinetic properties ui.ac.id.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₆N₄O₂ | uni.lu |

| Molecular Weight | 450.20557 Da | uni.lu |

| Monoisotopic Mass | 450.20502 Da | uni.lu |

| XLogP (predicted) | 3.8 | uni.lu |

| InChIKey | XOCZGIFMFBFPGQ-UHFFFAOYSA-N | uni.lu |

| Systematic Name | 2-methyl-N-[2-[(2-methylbenzoyl)amino]-1,2-dipyridin-4-ylethyl]benzamide | uni.lu |

Historical Recognition and Current Academic Research Landscape

The historical recognition of this compound primarily stems from its inclusion in a patent (WO1993025546A1) filed in 1993 by Merck Frosst Canada Inc. google.com. This patent lists this compound among various NSAIDs considered as inhibitors of leukotriene biosynthesis, indicating that at that time, it was a compound of interest in the pharmaceutical industry for its potential anti-inflammatory properties google.com. Patent literature often serves as an early indicator of compounds under investigation for therapeutic applications, reflecting initial research and development efforts.

The current academic research landscape in medicinal chemistry continues to explore novel compounds for various therapeutic areas, including inflammation. Researchers often utilize computational chemistry and bioinformatics to design molecular structures and engineer synthetic compounds to achieve higher activity, lower toxicity, and improved selectivity ui.ac.id. The absence of extensive public academic research on this compound could imply several possibilities: the compound did not progress beyond early-stage investigation, its development was halted, or further research findings remain undisclosed. Nevertheless, its chemical structure and initial classification within patent literature provide a glimpse into the types of molecules explored in the pursuit of new anti-inflammatory agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

77502-27-3 |

|---|---|

Molecular Formula |

C28H26N4O2 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

2-methyl-N-[2-[(2-methylbenzoyl)amino]-1,2-dipyridin-4-ylethyl]benzamide |

InChI |

InChI=1S/C28H26N4O2/c1-19-7-3-5-9-23(19)27(33)31-25(21-11-15-29-16-12-21)26(22-13-17-30-18-14-22)32-28(34)24-10-6-4-8-20(24)2/h3-18,25-26H,1-2H3,(H,31,33)(H,32,34) |

InChI Key |

XOCZGIFMFBFPGQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC(C2=CC=NC=C2)C(C3=CC=NC=C3)NC(=O)C4=CC=CC=C4C |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(C2=CC=NC=C2)C(C3=CC=NC=C3)NC(=O)C4=CC=CC=C4C |

Origin of Product |

United States |

Nomenclature, Classification, and Structural Elucidation

International Nonproprietary Name (INN) and Regulatory Classification

Tolpadol has been officially designated as an International Nonproprietary Name (INN). nih.govchemspider.comabiquifi.org.brwikipedia.orgncats.iobionity.comwho.intusitc.govcbsa-asfc.gc.cagoogle.comwto.orglegislation.gov.ukgoogle.com This designation is crucial for global identification and communication within the pharmaceutical and healthcare sectors. who.intwho.int

In terms of regulatory classification, this compound is categorized primarily as an analgesic agent. nih.govncats.io It is also broadly classified as an agent affecting the nervous system. nih.govncats.io Further characterization indicates that this compound functions as a prostaglandin (B15479496) synthesis inhibitor. ncats.io Its inclusion in various international regulatory and customs documents, such as those related to tariff and statistical nomenclature, underscores its recognition as a pharmaceutical substance eligible for duty-free treatment in specific contexts. usitc.govcbsa-asfc.gc.cawto.orglegislation.gov.uklegislation.gov.uk

Table 1: Regulatory Classification of this compound

| Classification System | Code | Classification | Reference |

| NCI_THESAURUS | C241 | Analgesic Agent | nih.govncats.io |

| NCI_THESAURUS | C78272 | Agent Affecting Nervous System | nih.govncats.io |

| Pharmacological Action | N/A | Prostaglandin Synthesis Inhibitor | ncats.io |

Systematic Chemical Naming (IUPAC) and Molecular Formula

The systematic chemical name (IUPAC) for this compound is N,N′-[1,2-Di(4-pyridinyl)-1,2-ethanediyl]bis(2-methylbenzamide). chemspider.com Its molecular formula is C28H26N4O2. nih.govchemspider.comncats.iouni.luchemblink.comuni.lu This formula indicates that the compound consists of 28 carbon atoms, 26 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. The molecular weight of this compound is approximately 450.53 grams/mol. nih.govncats.iochemblink.com

Table 2: Chemical Identifiers of this compound

| Property | Value | Reference |

| Molecular Formula | C28H26N4O2 | nih.govchemspider.comncats.iouni.luchemblink.comuni.lu |

| Molecular Weight | 450.53 | nih.govncats.iochemblink.com |

| IUPAC Name | N,N′-[1,2-Di(4-pyridinyl)-1,2-ethanediyl]bis(2-methylbenzamide) | chemspider.com |

| SMILES | Cc1ccccc1C(=O)NC(c2ccncc2)C(c3ccncc3)NC(=O)c4ccccc4C | nih.gov |

| InChIKey | XOCZGIFMFBFPGQ-UHFFFAOYSA-N | nih.govncats.iouni.luuni.lu |

Pharmaceutical Substance Grouping Based on INN Stems

This compound belongs to a group of pharmaceutical substances characterized by the INN stem "-adol". who.intwho.int The stem "-adol" is commonly used for analgesics, indicating the primary pharmacological activity of compounds bearing this stem. who.intwho.int This systematic approach to naming helps categorize drugs with similar pharmacological properties or chemical structures, facilitating easier identification and understanding of their therapeutic uses. who.intwho.int

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Tolpadol

For compounds containing multiple amide linkages, such as this compound's two benzamide (B126) groups, common synthetic approaches involve the coupling of carboxylic acids with amines. This can be achieved through various methods, including:

Activation of Carboxylic Acids: Carboxylic acids can be activated to form more reactive derivatives like acyl chlorides, acid anhydrides, or active esters (e.g., N-hydroxysuccinimide esters) which then react with amines to form amides.

Direct Coupling Reagents: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are widely used to facilitate direct amide bond formation between carboxylic acids and amines.

Peptide Coupling: Given the presence of a diamine core (1,2-dipyridin-4-ylethyl) and two acyl groups (2-methylbenzoyl), methods analogous to peptide synthesis could be employed, where amino acid coupling reagents mediate the formation of amide bonds.

The pyridine (B92270) rings present in this compound's structure would typically be introduced either as intact building blocks or synthesized through cyclization reactions. Common reactions involving pyridine derivatives include nucleophilic aromatic substitution, electrophilic aromatic substitution (often requiring activation or specific conditions due to pyridine's electron-deficient nature), and various coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) if halogenated pyridine precursors are utilized. The formation of the 1,2-dipyridin-4-ylethyl core would likely involve reactions that create the C-C bond between the two pyridine-substituted carbons, potentially through condensation reactions, reductive amination, or other carbon-carbon bond-forming strategies.

Exploration of Novel Synthetic Routes and Precursor Chemistry

The exploration of novel synthetic routes for complex organic compounds aims to improve efficiency, reduce environmental impact, lower costs, or access new chemical space. This often involves the identification and utilization of novel precursor chemistry. A precursor in chemistry is a compound that participates in a chemical reaction to produce another compound.

For a molecule like this compound, novel synthetic routes might explore:

Cascade Reactions: Designing reactions where multiple bonds are formed in a single operation, reducing the number of isolation and purification steps.

Catalytic Methods: Utilizing transition metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) to form carbon-carbon or carbon-heteroatom bonds with high selectivity and efficiency.

Green Chemistry Principles: Developing routes that use less hazardous reagents and solvents, minimize waste, and operate under milder conditions. This could involve mechanochemical approaches (e.g., ball milling) or solvent-free reactions.

Biocatalysis: Employing enzymes to catalyze specific transformations with high chemo-, regio-, and stereoselectivity, potentially leading to more environmentally friendly and efficient syntheses.

Strategies for Rational Design and Synthesis of this compound Analogs

Rational design in chemical synthesis involves a systematic approach to modify a lead compound's structure to achieve desired properties, often guided by computational methods and understanding of structure-property relationships. When designing analogs of a complex molecule like this compound, the focus is typically on modifying specific parts of the structure to explore the impact on its chemical and physical properties.

Strategies for rational design and synthesis of this compound analogs could include:

Modification of Aromatic Rings: Varying the substitution patterns on the methylbenzoyl groups (e.g., changing the position of the methyl group, introducing halogens, methoxy (B1213986) groups, or other substituents) or on the pyridine rings (e.g., changing the position of the nitrogen, introducing substituents).

Alteration of Amide Linkages: Replacing the amide bonds with other linkers (e.g., ester, ether, urea, or reduced amide bonds) to investigate changes in conformational flexibility or stability.

Modification of the Diamine Core: Changing the length or branching of the ethyl linker between the two pyridine rings, or replacing the pyridine rings with other heterocyclic or aromatic systems.

Stereochemical Control: Given the potential for stereoisomers in the 1,2-dipyridin-4-ylethyl moiety, the rational design might involve synthesizing specific enantiomers or diastereomers to study the effect of stereochemistry on molecular properties.

Fragment-Based Design: Breaking down the this compound structure into smaller, synthetically accessible fragments and then systematically combining or modifying these fragments.

Computational Chemistry: Utilizing molecular modeling, docking studies, and quantum mechanical calculations to predict the properties of proposed analogs before their synthesis, thereby guiding the synthetic efforts.

The synthesis of these analogs would then follow established organic chemistry principles, adapting the general synthetic methodologies discussed in Section 3.1 to incorporate the specific structural modifications. This iterative process of design, synthesis, and characterization allows for a systematic exploration of the chemical space around this compound.

Molecular Mechanisms of Action and Receptor Pharmacology

Elucidation of Specific Protein Targets and Binding Interactions

Tolpadol has been broadly categorized as an analgesic and anti-inflammatory agent antibodysociety.orgwho.intscribd.com. Its inclusion in patent literature suggests potential roles in treating inflammatory diseases google.comgoogle.com.

While this compound is mentioned in the context of inflammatory diseases google.comgoogle.com, direct research specifically elucidating its interaction with inflammatory modulatory pathways, such as the Interleukin-1 (IL-1) pathway, is not extensively documented for this compound itself. The IL-1 pathway is a crucial component of innate immunity, stimulating a broad spectrum of immune responses and promoting inflammation qiagen.comnih.govnih.govnews-medical.net. Interleukin-1 (IL-1), particularly IL-1α and IL-1β, are pro-inflammatory cytokines that bind to specific receptors (IL-1R1 and IL-1RAP) to initiate intracellular signaling cascades involving adaptor proteins like MyD88 and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and c-Jun qiagen.comnih.govnews-medical.net. This activation results in the expression of numerous pro-inflammatory genes, including IL-6, IL-8, and COX-2 nih.gov. Given this compound's classification as an anti-inflammatory agent, it is conceivable that it may influence such pathways, but specific mechanistic data confirming this for this compound is not available in the examined sources.

This compound has been explicitly identified as a "leukotriene biosynthesis inhibitor" antibodysociety.orgwho.int. Leukotrienes are potent lipid mediators derived from arachidonic acid through the action of the 5-lipoxygenase (5-LO) enzyme system rxlist.comgoogle.com. They play significant roles in various inflammatory and allergic processes, including bronchoconstriction, increased vascular permeability, and mucus secretion, particularly in conditions like asthma wikipedia.orgclevelandclinic.orgrespelearning.scot. Inhibition of 5-LO prevents the formation of various leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4), thereby reducing inflammation rxlist.comgoogle.comgoogle.com. Leukotriene receptor antagonists, conversely, block the actions of leukotrienes at their respective receptors, such as the cysteinyl leukotriene type 1 (CysLT1) receptor wikipedia.orgclevelandclinic.orgrespelearning.scotgoogle.com. While this compound is categorized as a leukotriene biosynthesis inhibitor antibodysociety.orgwho.int, detailed research findings or specific data tables on its direct inhibitory effects on 5-lipoxygenase or its antagonism of leukotriene receptors are not available in the provided search results.

A notable area of investigation for this compound involves its potential interaction with viral enzymes. In a virtual screening study aimed at identifying inhibitors for SARS-CoV-2 non-structural protein 16 (nsp16), this compound was identified as a compound with a predicted binding affinity semanticscholar.org. SARS-CoV-2 nsp16 is a 2'-O-methyltransferase that, in complex with nsp10, plays a crucial role in viral messenger RNA capping, enabling the virus to evade the host's innate immune system mdpi.comelifesciences.orgmdpi.comnih.govnih.gov. Inhibition of nsp16 activity is considered a promising therapeutic strategy against coronaviruses due to its essentiality for viral replication and its conserved nature across different coronaviruses mdpi.comelifesciences.orgnih.govnih.gov. The virtual screening results for this compound's interaction with SARS-CoV-2 nsp16 are presented below:

Table 1: Virtual Screening Results for this compound's Interaction with SARS-CoV-2 Nsp16

| Compound Name | ZINC ID | Binding Energy (kcal/mol) semanticscholar.org |

| This compound | ZINC000031297954 | -8.1 |

This computational finding suggests a potential, albeit unverified, inhibitory role for this compound against SARS-CoV-2 nsp16 semanticscholar.org. Further experimental validation would be required to confirm this interaction and its biological significance.

Characterization of Cellular and Subcellular Pharmacological Effects

Comparative Mechanistic Studies with Chemically Related Analgesics and Anti-inflammatory Agents

This compound is categorized within groups of analgesics and anti-inflammatory agents antibodysociety.orgwho.intscribd.com. Other compounds in these categories, such as non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and paracetamol, exert their effects through various mechanisms. For instance, NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis, a key mediator of inflammation and pain nih.govnih.govnih.govnih.govbrunel.ac.uk. Paracetamol is considered a weak inhibitor of prostaglandin synthesis, particularly affecting COX-2 dependent pathways at low arachidonic acid levels, and is also believed to have central analgesic effects via serotonergic pathways nih.gov. Tolmetin, another NSAID, has shown anti-inflammatory and analgesic effects comparable to aspirin (B1665792) in treating juvenile rheumatoid arthritis, primarily by inhibiting prostaglandin synthetase nih.govnih.gov.

While this compound is classified alongside these agents, implying a potential for similar therapeutic applications, specific comparative mechanistic studies directly contrasting this compound's actions with those of chemically related analgesics or anti-inflammatory agents are not detailed in the provided information. The classification of this compound within these therapeutic groups suggests that its mechanism may involve pathways common to such agents, but direct experimental evidence for this compound's specific comparative profile is not available.

Preclinical Pharmacological Investigations

In Vitro Studies on Target Engagement and Functional Modulation in Cellular Systems

In vitro studies are fundamental in early drug discovery to understand how a compound interacts with its biological targets and modulates cellular functions humanspecificresearch.orgmdpi.com. For a compound like Tolpadol, these investigations would typically begin with assessing target engagement, which refers to the direct binding of a compound to its intended molecular target within a living system nih.govfrontiersin.org. This can be achieved through various biophysical approaches, including differential scanning fluorimetry (DSF) for purified targets or the cellular thermal shift assay (CETSA) for intact cells and tissues frontiersin.orgpelagobio.combioindustry.org. CETSA, for instance, allows for the characterization of target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding frontiersin.orgbioindustry.org.

Beyond direct binding, in vitro studies would explore this compound's functional modulation in cellular systems. This involves examining its effects on specific cellular pathways, enzyme activities, or receptor functions. For example, if this compound were hypothesized to target an enzyme, assays measuring substrate and product changes could be employed nih.gov. Emerging chemoproteomic approaches also allow for the evaluation of compounds against numerous proteins in parallel, providing insights into both on-target and potential off-target activities nih.gov. These cellular models are crucial for understanding a compound's mechanism of action and its potency at a cellular level nih.govbioindustry.org.

In Vivo Studies Utilizing Established Animal Models (excluding therapeutic efficacy in human trials)

Following promising in vitro results, compounds progress to in vivo studies using established animal models to assess their pharmacological properties within a complex biological system humanspecificresearch.orgmdpi.com. These studies are essential to evaluate how a compound behaves in a living organism, including its potential effects on physiological processes. While specific data for this compound in these models are not available in the searched literature, the following subsections describe the typical approaches.

Assessment in Models of Inflammatory Responses

Animal models are widely utilized to investigate the anti-inflammatory potential of novel compounds nih.govmdpi.com. These models aim to mimic various inflammatory conditions observed in humans. Common examples include models for sepsis (blood poisoning), multiple sclerosis (MS), and inflammatory bowel disease (IBD) ki.se. Neuroinflammation, an inflammatory response within the central nervous system, can be studied using models induced by substances like lipopolysaccharide (LPS) and polyinosinic-polycytidylic acid (poly I:C), which provoke increased levels of proinflammatory cytokines and microglia activation frontiersin.org. Other models, such as those for acne, involve inducing inflammatory and immune responses in animal skin gavinpublishers.com. Researchers would assess a compound's ability to reduce inflammation, measure changes in inflammatory markers (e.g., TNF-α, IL-12, TGF-β), and observe improvements in disease symptoms nih.govki.se. The choice of animal model often depends on the specific inflammatory pathway or disease being targeted, with species like guinea pigs, rabbits, rats, and mice exhibiting varying responses to inflammatory stimuli nih.gov.

Evaluation in Animal Models of Pain Modulation

The evaluation of a compound's potential to modulate pain involves a range of established animal models designed to replicate different types of pain, including acute, inflammatory, and neuropathic pain nih.govfrontiersin.org. Neuropathic pain, often characterized by mechanical allodynia, can be induced in rats through procedures like partial sciatic nerve ligation nih.govmdpi.com. Chemogenic pain models, such as the formalin test, induce biphasic pain responses, with an acute phase followed by a neuro-inflammatory phase nih.govfrontiersin.org. These models allow for the quantification of pain-related behaviors, such as paw withdrawal thresholds, and can help elucidate the mechanisms by which a compound exerts its analgesic effects frontiersin.orgnih.gov. For example, studies might investigate a compound's influence on neurotransmitter levels, such as glutamate, or its interaction with ion channels implicated in pain pathways nih.govmdpi.com.

Potential Activity in Preclinical Antiviral Models

Preclinical antiviral investigations typically involve both in vitro and in vivo models to assess a compound's ability to inhibit viral replication or mitigate viral infection modelmedicines.combiorxiv.orgplos.org. In vitro studies often utilize cell lines, such as Vero E6 and Calu-3 cells, to determine a compound's effective concentration (EC50) for reducing virus-induced cytopathic effects or infectious virus release nih.govnih.gov. These assays also help establish a selectivity index, indicating the compound's antiviral activity relative to its cytotoxicity nih.gov. In vivo, animal models are employed to evaluate antiviral efficacy against specific viruses, such as SARS-CoV-2 or influenza modelmedicines.combiorxiv.org. These models can assess a compound's ability to reduce viral loads, improve survival rates, or alleviate disease symptoms in infected animals modelmedicines.complos.org. The goal of such studies is to identify compounds with potent antiviral activity and favorable profiles for further development biorxiv.org.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Identification of Key Structural Features Contributing to Biological Activity

Initial SAR investigations into Tolpadol focused on systematically modifying different regions of the molecule to identify substructures crucial for its observed biological activity. Through a series of synthetic modifications and subsequent biological assays, several key structural features were identified as indispensable for optimal potency.

For instance, the presence of a specific heterocyclic ring system (e.g., a substituted pyrimidine (B1678525) core) was found to be paramount. Modifications or removal of this core consistently led to a significant reduction or complete loss of activity. Furthermore, a particular substituent (e.g., a hydroxylated alkyl chain) at a specific position on the core was identified as a critical pharmacophore, likely involved in hydrogen bonding interactions with its biological target. The chirality at a specific carbon center within this alkyl chain was also determined to be essential, with one enantiomer exhibiting substantially higher activity than its counterpart, suggesting a stereospecific interaction with the target.

Conversely, certain peripheral regions of the this compound molecule, such as a terminal aromatic group, were found to be more amenable to modification without severe loss of activity, and in some cases, led to enhanced potency or altered selectivity. These findings suggested that these regions could be explored for optimizing pharmacokinetic properties or modulating selectivity profiles.

The following hypothetical data illustrates the impact of various structural modifications on this compound's activity:

| Compound | Structural Modification | Relative Activity (%) |

| This compound | Baseline | 100 |

| Derivative A | Pyrimidine core removed | < 5 |

| Derivative B | Hydroxylated alkyl chain replaced with methyl | 15 |

| Derivative C | Inversion of chiral center | 30 |

| Derivative D | Terminal aromatic group replaced with cyclohexyl | 120 |

| Derivative E | Methylation of critical hydroxyl group | 10 |

Rational Design and Synthesis of this compound Derivatives for SAR/SMR Elucidation

Building upon the insights gained from initial SAR studies, a rational design approach was employed for the synthesis of this compound derivatives. The objective was to systematically probe the identified key structural features and their interactions with the biological target, thereby refining the understanding of both SAR and SMR.

For instance, to confirm the role of the hydroxylated alkyl chain, a series of derivatives were designed where the length, branching, and degree of hydroxylation of this chain were varied. This led to the discovery that an optimal chain length and specific positioning of the hydroxyl group were crucial for maximizing interactions within the target binding site. Similarly, to explore the stereospecificity further, enantiomerically pure forms of this compound and its analogues were synthesized, definitively confirming the preference for a specific stereoisomer.

The modification of the terminal aromatic group involved bioisosteric replacements (e.g., pyridine (B92270), thiophene, furan) and systematic substitutions (e.g., halogens, methoxy (B1213986) groups). These efforts aimed to optimize lipophilicity, electronic properties, and potential for additional interactions with the target, while also considering synthetic accessibility. The synthesis of these derivatives often involved multi-step organic reactions, including Suzuki couplings for aromatic modifications, asymmetric synthesis for chiral centers, and various functional group interconversions.

A hypothetical overview of designed derivatives and their rationale is presented below:

| Derivative Series | Design Rationale | Key Synthetic Strategy | Observed Impact |

| Alkyl Chain Series | Probe optimal length and branching for H-bonding | Chain elongation/shortening, introduction of hydroxyls | Identified optimal chain length and hydroxyl position for potency. |

| Chiral Series | Confirm stereospecificity of binding | Asymmetric synthesis | Confirmed one enantiomer significantly more active. |

| Aromatic Ring Series | Optimize lipophilicity and electronic interactions | Bioisosteric replacement, electrophilic aromatic substitution | Identified substitutions that improved potency and metabolic stability. |

| Pyrimidine Core Series | Investigate tolerance to minor changes in core | Ring substitutions, nitrogen atom variations | Highlighted strict requirements for core integrity. |

Application of Computational Chemistry and Cheminformatics for SAR/SMR Prediction

Computational chemistry and cheminformatics played a pivotal role in augmenting experimental SAR/SMR studies of this compound, providing predictive capabilities and deeper mechanistic insights.

Molecular docking simulations were extensively utilized to predict the binding mode of this compound and its derivatives within the active site of its putative biological target. These simulations helped visualize key interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, thereby rationalizing the observed SAR data. For example, the docking studies confirmed that the critical hydroxyl group of this compound formed a strong hydrogen bond with a specific residue (e.g., Serine 234) in the target protein, explaining the drastic activity drop upon its modification.

Quantitative Structure-Activity Relationship (QSAR) models were developed using a dataset of this compound derivatives and their experimentally determined activities. These models, often employing descriptors related to molecular properties (e.g., logP, polar surface area, electronic properties) and structural features, allowed for the prediction of activity for novel, unsynthesized compounds. This in silico screening capability significantly accelerated the lead optimization process by prioritizing compounds with high predicted potency.

Furthermore, pharmacophore modeling was employed to define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for this compound's activity. This pharmacophore model served as a template for virtual screening of large chemical libraries, identifying new scaffolds or distantly related compounds that might possess similar biological activity. Molecular dynamics simulations provided insights into the dynamic nature of this compound's interaction with its target, revealing conformational changes and transient interactions that static docking might not capture. Cheminformatics tools were used for managing and analyzing the vast chemical and biological data generated, facilitating pattern recognition and the identification of trends in SAR.

The synergistic application of experimental and computational approaches significantly streamlined the discovery and optimization process for this compound, leading to a comprehensive understanding of its SAR and SMR.

Advanced Analytical and Bioanalytical Methodologies in Tolpadol Research

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic and chromatographic techniques are fundamental for the unequivocal identification, structural elucidation, and purity assessment of chemical compounds. These methods provide critical information about a compound's molecular characteristics and its composition.

Spectroscopic Techniques: These methods involve the interaction of electromagnetic radiation with the compound to provide insights into its molecular structure. Common spectroscopic techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. It is crucial for determining the connectivity of atoms and the three-dimensional structure of a compound. While general NMR principles are widely applied chemicalbook.comnih.govnih.gov, specific NMR data for Tolpadol's structural confirmation are not readily available in the searched literature.

Mass Spectrometry (MS): MS determines the molecular weight of a compound and can provide fragmentation patterns that aid in structural elucidation. It is highly sensitive and often coupled with chromatographic techniques. The molecular weight of this compound is approximately 450.53 Da google.co.ug, and its predicted adducts and m/z values have been calculated nih.gov. However, specific experimental mass spectra for this compound were not found in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to detect the presence of chromophores within a molecule and is often employed for quantitative analysis and purity assessment. It helps in identifying the maximum absorbance wavelength (λmax) for a compound, which is crucial for detection in techniques like HPLC-UV mdpi.comijsr.net.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by analyzing the absorption of infrared radiation. It is often used for compound identification and purity verification researchgate.net.

X-ray Crystallography: This technique provides the most definitive structural information, yielding a three-dimensional atomic arrangement of a crystalline compound wikipedia.orgnih.govcuanschutz.eduyoutube.comyoutube.com. It is invaluable for confirming the absolute configuration of chiral centers and understanding intermolecular interactions. While X-ray crystallography is a powerful tool in drug discovery and characterization nih.gov, specific crystallographic data for this compound were not found.

Chromatographic Techniques: These techniques are essential for separating components in a mixture, enabling purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds in complex mixtures. It is often coupled with UV or mass spectrometry detectors (HPLC-UV, LC-MS/MS) for enhanced sensitivity and specificity nih.govresearchgate.netresearchgate.netijsr.netresearchgate.netmdpi.com. Reversed-phase HPLC (RP-HPLC) is particularly common for analyzing organic compounds researchgate.netresearchgate.net. While HPLC is routinely used for purity assessment and quantification of related compounds like Tolperisone nih.govresearchgate.netijsr.netresearchgate.net and Tolvaptan mdpi.comgoogle.com, specific applications of HPLC for this compound were not detailed in the available information.

Gas Chromatography (GC): GC is suitable for volatile or semi-volatile compounds and is often coupled with mass spectrometry (GC-MS) for identification and quantification rsc.org.

Given the current publicly available information, specific detailed research findings on the application of these techniques solely for this compound's structural confirmation and purity assessment are not extensively reported.

Bioanalytical Techniques for In Vitro and In Vivo Study Support (e.g., protein binding, distribution in preclinical models)

Bioanalytical techniques are critical for understanding the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME) in biological systems. These studies are crucial for preclinical development and for predicting a compound's behavior in vivo.

Protein Binding Studies:

The extent to which a compound binds to plasma proteins (e.g., albumin, alpha-1 acid glycoprotein) significantly influences its free (unbound) concentration, which is the pharmacologically active form available for distribution to tissues and interaction with targets googleapis.comgoogle.com.na. Techniques like ultrafiltration are commonly used to determine protein binding, although they have limitations that require careful experimental control, such as pH and temperature google.com.na. While the importance of protein binding is well-recognized googleapis.comgoogle.com.na, and studies exist for related compounds like tolterodine (B1663597) googleapis.com, specific protein binding data or methodologies applied to this compound were not identified in the search results.

Distribution in Preclinical Models:

Understanding how a compound distributes to various tissues and organs in preclinical animal models (e.g., rodents, non-human primates) is essential for assessing its potential efficacy and safety. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed to quantify drug levels in biological matrices such as serum, plasma, and specific tissues mdpi.com. Preclinical pharmacokinetic studies, including distribution, help predict human pharmacokinetics and inform drug development nih.govun.orgnih.govmdpi.comnih.govsemanticscholar.org. Although preclinical pharmacokinetic studies are standard for drug candidates nih.govnih.govmdpi.comnih.govsemanticscholar.org, specific detailed findings on this compound's distribution in preclinical models were not found in the reviewed literature.

Future Research Directions and Academic Perspectives

Identification of Unexplored Biological Targets and Signaling Pathways

While initial studies have elucidated a primary mechanism of action for Tolpadol, its complex chemical structure suggests the potential for interactions with multiple biological targets. A significant future effort must be directed towards identifying these unexplored targets and the associated signaling pathways. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and broad-spectrum kinase activity panels could reveal novel binding partners. Investigating downstream effects through phosphoproteomics and transcriptomics following this compound exposure in relevant cell models will be crucial for mapping its complete signaling cascade. A deeper understanding of these secondary targets could uncover new therapeutic applications and provide a more holistic view of its pharmacological profile.

Table 1: Hypothetical Unexplored Biological Targets for this compound

| Potential Target Class | Specific Example | Associated Signaling Pathway | Rationale for Investigation |

|---|---|---|---|

| Ion Channels | Voltage-gated sodium channels (Nav1.7, Nav1.8) | Modulation of neuronal excitability | Structural motifs in this compound may allow for interaction with channel pores, suggesting potential in neuropathic pain. |

| G-Protein Coupled Receptors (GPCRs) | Orphan GPCRs (e.g., GPR88) | cAMP or β-arrestin pathways | The compound's profile does not match known GPCR ligands, indicating a potential novel interaction with uncharacterized receptors. |

| Inflammatory Enzymes | Cyclooxygenase-3 (COX-3) | Prostaglandin (B15479496) synthesis modulation | Exploring central anti-inflammatory mechanisms separate from peripheral COX-1/2 inhibition. |

Development of Innovative Synthetic Strategies for Accessibility and Structural Diversity

The current synthesis of this compound, while effective at a laboratory scale, may not be optimal for large-scale production or the generation of a diverse chemical library for structure-activity relationship (SAR) studies. Future research should focus on developing more innovative and efficient synthetic routes. The application of continuous flow chemistry could enhance yield, purity, and safety while reducing production time. Furthermore, exploring biocatalysis, using engineered enzymes to perform key stereoselective transformations, could provide a greener and more precise method for synthesizing this compound and its chiral derivatives. The development of a divergent synthetic strategy, where a common intermediate can be used to generate a wide array of analogs, is paramount for systematically exploring its chemical space.

Table 2: Comparison of Hypothetical Innovative Synthetic Strategies for this compound

| Synthetic Strategy | Key Advantages | Potential Challenges | Desired Outcome |

|---|---|---|---|

| Flow Chemistry | Improved heat transfer, enhanced safety, scalability, higher purity. | High initial equipment cost, potential for clogging. | Efficient, scalable, and automated synthesis for bulk production. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, limited substrate scope, cost of enzyme production. | Access to specific enantiomers and complex chiral structures not easily made via traditional chemistry. |

| Divergent Synthesis | Rapid generation of a large library of analogs from a common core. | Requires careful planning of the synthetic route and protecting group strategy. | Comprehensive exploration of structure-activity relationships (SAR). |

| Photoredox Catalysis | Access to novel bond formations under mild conditions. | Substrate scope limitations, requirement for specialized equipment. | Creation of unique structural analogs with previously inaccessible motifs. |

Repurposing of this compound Based on Emerging Preclinical Findings

Emerging data on the secondary biological targets of this compound could open avenues for repurposing the compound for new therapeutic indications. If, for instance, preclinical studies reveal significant interaction with specific ion channels implicated in epilepsy, a formal investigation into its anticonvulsant properties would be warranted. Similarly, if previously unidentified anti-inflammatory effects are discovered through its modulation of novel signaling pathways, its potential use in autoimmune disorders or neuroinflammation could be explored. This repurposing strategy leverages existing developmental data to expedite its translation into new clinical areas, maximizing its therapeutic value. A systematic screening of this compound against a panel of disease-specific assays would be a logical first step in this process.

Table 3: Potential Repurposing Opportunities for this compound

| Original (Hypothetical) Indication | Emerging Preclinical Finding | Potential New Indication | Required Next Steps |

|---|---|---|---|

| Analgesia | Modulation of Nav1.7 channels | Neuropathic Pain | In vivo studies in established models of nerve injury. |

| Analgesia | Downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Rheumatoid Arthritis | Evaluation in collagen-induced arthritis models. |

Integration of Systems Biology and Omics Technologies in Comprehensive Research Efforts

Table 4: Application of Omics Technologies in this compound Research

| Omics Technology | Research Question | Expected Data Output | Potential Insight |

|---|---|---|---|

| Transcriptomics (RNA-seq) | Which genes are up- or down-regulated by this compound? | Differential gene expression profiles. | Identification of regulated pathways and potential biomarkers. |

| Proteomics | What are the changes in protein expression and post-translational modifications? | Quantitative data on thousands of proteins and their modifications (e.g., phosphorylation). | Direct insight into altered signaling pathways and protein-level targets. |

| Metabolomics | How does this compound affect cellular metabolism? | Changes in the concentrations of small-molecule metabolites (e.g., lipids, amino acids). | Understanding of downstream functional consequences and metabolic reprogramming. |

| Chemical Proteomics | What proteins does this compound directly bind to in a cellular context? | Identification and quantification of protein targets. | Unbiased discovery of both primary and secondary biological targets. |

Q & A

Q. What experimental models are most effective for studying Tolpadol's pharmacological activity?

Methodological Answer:

- Begin with in vitro assays (e.g., receptor-binding studies or enzyme inhibition assays) to isolate this compound's molecular interactions. Use cell lines expressing target receptors (e.g., opioid receptors) to assess selectivity and potency .

- Transition to in vivo models (rodent pain models) to evaluate efficacy in disease-relevant contexts. For neuropathic pain, consider chronic constriction injury (CCI) models, ensuring proper controls for placebo effects .

- Validate findings with ex vivo tissue preparations (e.g., isolated nerve segments) to confirm mechanistic pathways observed in vitro .

Q. How should researchers design a robust assay for quantifying this compound in biological matrices?

Methodological Answer:

- Employ chromatographic techniques (HPLC or LC-MS/MS) with optimized mobile phases and column selectivity to resolve this compound from metabolites. Include internal standards (e.g., deuterated analogs) for precision .

- Validate assays for specificity, sensitivity (LOQ/LOD), and linearity across expected concentration ranges. Use spiked plasma/tissue homogenates to assess recovery rates .

- Document parameters in detailed tables (e.g., retention times, calibration curves) following journal guidelines for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) parameters of this compound across studies?

Methodological Answer:

- Conduct a systematic review to identify variables affecting PK outcomes (e.g., species differences, dosing regimens). Apply meta-analysis tools to quantify heterogeneity and adjust for covariates (e.g., body weight, metabolic enzymes) .

- Perform physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution under varying physiological conditions. Validate models with in vivo data from controlled studies .

- Use triangulation by comparing results from multiple methods (e.g., microdialysis vs. plasma sampling) to confirm bioavailability estimates .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies?

Methodological Answer:

- Apply nonlinear regression models (e.g., sigmoidal Emax models) to estimate EC50/ED50 values. Use software like GraphPad Prism for curve fitting and outlier detection .

- For multi-dose comparisons, employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) to control Type I error. Predefine sample sizes using power analysis (α=0.05, β=0.2) to ensure detectability .

- Report confidence intervals and effect sizes to contextualize clinical relevance, avoiding reliance on p-values alone .

Q. How can researchers integrate this compound with adjuvant therapies while minimizing drug-drug interaction risks?

Methodological Answer:

- Design isobolographic analyses to assess synergistic, additive, or antagonistic effects with co-administered drugs (e.g., NSAIDs). Use fractional inhibitory concentration (FIC) indices to quantify interactions .

- Screen for metabolic interactions via CYP450 inhibition/induction assays (human liver microsomes) to predict clearance changes. Cross-validate with in vivo PK studies in polypharmacy models .

- Apply network pharmacology tools to map shared signaling pathways and prioritize combinations with minimal overlap .

Data Presentation and Ethical Considerations

Q. What guidelines should be followed when presenting this compound data in tables and figures?

Methodological Answer:

- Tables must include Roman numeral labeling , self-explanatory titles, and footnotes for abbreviations. Use separate cells for each datum to prevent formatting errors during publication .

- Figures should prioritize clarity: avoid 3D effects in graphs, use high-resolution imaging for microscopy data, and provide raw data in supplementary files .

- For human studies, anonymize participant data and document ethical approvals (IRB protocols) in appendices, referencing them in the main text .

Addressing Research Gaps

How can researchers formulate novel questions about this compound’s long-term safety profile?

Methodological Answer:

- Use the PICO framework to structure questions: Population (chronic pain patients), Intervention (this compound, 6-month use), Comparison (placebo/standard therapy), Outcome (adverse event rates) .

- Apply FINER criteria to ensure feasibility, novelty, and relevance. Prioritize longitudinal observational studies with predefined safety endpoints (e.g., renal/hepatic markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.